![molecular formula C9H8N2O3 B2953506 3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 264606-31-7](/img/structure/B2953506.png)
3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an oxazole ring (a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom), and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using methods such as the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry to form carbon-carbon bonds .Scientific Research Applications
Inhibitor of Gelatinase B
It is used to prepare aminomethyl benzimidazoles , which act as inhibitors of gelatinase B . Gelatinase B is an enzyme implicated in various pathological processes, including cancer metastasis and inflammatory diseases, making this application significant in therapeutic research.
Antibacterial Agents
The compound is instrumental in synthesizing aminopyridines that function as antibacterial enoyl acyl carrier protein reductase inhibitors . These inhibitors are crucial in developing new antibacterial drugs, especially against drug-resistant strains.
Suzuki-Miyaura Cross-Coupling Reactions
It is a reactant in Suzuki-Miyaura cross-coupling reactions , a pivotal method in forming carbon-carbon bonds. This reaction is widely used in the pharmaceutical industry to create complex drug molecules.
Aminocarbonylation and Annulation
The compound finds use in tandem palladium-catalyzed intermolecular aminocarbonylation and annulation . This process is valuable for constructing nitrogen-containing heterocycles, which are common frameworks in many pharmaceuticals.
N-Arylation and Cyanation Reactions
It is used in N-arylation using copper acetylacetonate catalysis and copper-mediated cyanation . These reactions are essential for introducing aryl or cyano groups into molecules, which can significantly alter their biological activity.
Linear Poly(phenylpyridyl) Chains
The compound is utilized in creating new linear poly(phenylpyridyl) chains via Suzuki coupling . These chains are important in materials science, particularly in the development of organic electronic devices.
Oligopyridyl Foldamers
Lastly, it is used in the synthesis of oligopyridyl foldamers . These foldamers mimic the alpha-helix twist of proteins and can be used to study protein-protein interactions, which is vital in understanding cellular processes and designing drugs.
Safety and Hazards
properties
IUPAC Name |
3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9(13)8-4-7(11-14-8)6-2-1-3-10-5-6/h1-3,5,8H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHCYRZYVZKUGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CN=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
CAS RN |
264606-31-7 |
Source
|
Record name | 3-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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